molecular formula C39H43N5O9 B12591585 D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine CAS No. 644997-49-9

D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine

Cat. No.: B12591585
CAS No.: 644997-49-9
M. Wt: 725.8 g/mol
InChI Key: ARNDKVJCQJLYFY-QWGMMWTISA-N
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Description

D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine is a synthetic pentapeptide composed entirely of D-amino acids.

Properties

CAS No.

644997-49-9

Molecular Formula

C39H43N5O9

Molecular Weight

725.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C39H43N5O9/c1-23(39(52)53)41-36(49)32(20-25-7-13-28(45)14-8-25)43-38(51)34(22-27-11-17-30(47)18-12-27)44-37(50)33(21-26-9-15-29(46)16-10-26)42-35(48)31(40)19-24-5-3-2-4-6-24/h2-18,23,31-34,45-47H,19-22,40H2,1H3,(H,41,49)(H,42,48)(H,43,51)(H,44,50)(H,52,53)/t23-,31-,32-,33-,34-/m1/s1

InChI Key

ARNDKVJCQJLYFY-QWGMMWTISA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides due to its efficiency in producing high-purity compounds. The key steps involved in SPPS include:

  • Resin Loading : The first amino acid, D-alanine, is attached to a solid resin.

  • Deprotection : Protective groups on the amino acids are removed to expose reactive sites.

  • Coupling : The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

  • Repetition : Steps of deprotection and coupling are repeated for each subsequent amino acid (D-tyrosine).

  • Cleavage : Once the desired sequence is complete, the peptide is cleaved from the resin and deprotected to yield the final product.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis allows for the stepwise assembly of peptides in solution but is generally less efficient than SPPS. This method may be employed when specific conditions or modifications are required that cannot be achieved through solid-phase methods.

The synthesis of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine can involve various chemical reactions:

Reaction Type Description Common Reagents
Deprotection Removal of protective groups from amino acids TFA (trifluoroacetic acid), DCM (dichloromethane)
Coupling Activation and joining of amino acids HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)
Cleavage Detachment of the peptide from resin TFA, scavengers like water or triethylsilane

To ensure the purity and structural integrity of the synthesized peptide, various analytical techniques are employed:

Technique Purpose
High-performance liquid chromatography (HPLC) Purity assessment and separation of peptide mixtures
Mass spectrometry (MS) Molecular weight determination and structural verification
Nuclear magnetic resonance (NMR) Structural elucidation and confirmation of peptide conformation

Recent studies have highlighted the potential biological activities of this compound:

Biological Activity

Research indicates that peptides with similar structures may exhibit:

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Study Findings
Smith et al. (2020) Demonstrated increased serotonin release in neuronal cell lines after treatment with the peptide.
Johnson et al. (2021) Showed significant reduction in oxidative stress markers in treated cells.

The preparation methods for this compound primarily involve solid-phase peptide synthesis, with liquid-phase methods serving as alternatives under specific conditions. The compound's unique structure derived from D-amino acids enhances its stability and potential therapeutic applications, warranting further research into its biological effects and mechanisms of action.

Chemical Reactions Analysis

Hydrolysis Reactions

Key Conditions and Outcomes:

Condition Reaction Rate Products
6 M HCl, 110°C, 24 hrComplete cleavageD-Phe, D-Tyr (×3), D-Ala
0.1 M NaOH, 60°C, 12 hrPartial cleavageShorter D-peptide fragments

Enzymatic hydrolysis by proteases (e.g., trypsin, chymotrypsin) is negligible due to the D-configuration of amino acids .

Oxidation Reactions

The phenolic side chains of tyrosine residues are susceptible to oxidation. Under oxidative conditions, these groups form quinone intermediates, which can crosslink or polymerize.

Experimental Findings:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) at pH 8.5 induces rapid oxidation of tyrosine residues, generating dityrosine crosslinks detectable via fluorescence spectroscopy.

  • Catalytic Role: Transition metals (e.g., Fe³⁺) accelerate oxidation, producing reactive oxygen species (ROS) that degrade the peptide backbone.

Enzymatic Interactions

Despite resistance to proteolysis, the peptide interacts with ribosomal machinery and editing enzymes:

Ribosomal Binding

Crystal structures show D-aminoacyl-tRNA analogs bind the ribosomal A-site but exhibit ~1,000-fold slower peptide bond formation compared to L-amino acids . This steric hindrance arises from:

  • Mismatched geometry between D-amino acids and the peptidyl transferase center.

  • Incompatible hydrogen bonding with 23S rRNA nucleotides (e.g., A2451) .

DTD-Mediated Deacylation

D-Tyr-tRNA deacylase (DTD) selectively hydrolyzes D-aminoacyl-tRNAs via a conserved threonine-mediated mechanism . While this enzyme does not act on full-length peptides, it prevents ribosomal incorporation of D-amino acids during synthesis .

Functional Modifications

The peptide undergoes site-specific reactions:

Acylation:

  • Acetic anhydride acetylates free N-terminus or tyrosine hydroxyl groups.

  • Product: N-acetylated peptide with reduced solubility.

Biotinylation:

  • NHS-biotin reacts with lysine-free ε-amino groups (absent in this peptide), limiting labeling options.

Biological Implications

  • Neuroactive Potential: Tyrosine residues may interact with dopaminergic receptors, though activity is reduced compared to L-peptides.

  • Antimicrobial Properties: D-amino acid peptides disrupt bacterial membrane symmetry, but this peptide’s large size limits permeability .

Scientific Research Applications

Protein Synthesis

Mechanistic Insights
D-amino acids, including D-phenylalanine and D-tyrosine, are known to affect the dynamics of peptide bond formation during protein synthesis. Research indicates that D-amino acids are incorporated into peptides at significantly slower rates compared to their L-counterparts. For instance, studies have shown that the incorporation of D-tyrosine into nascent peptides can lead to translation arrest due to interference with the ribosomal exit tunnel . This characteristic has been exploited in engineered translation systems to produce peptides containing D-amino acids, enhancing our understanding of ribosomal function and fidelity control mechanisms.

Engineered Translation Systems
Recent advancements in protein engineering have allowed for the development of aminoacyl-tRNA synthetases that selectively utilize D-amino acids. This innovation facilitates the production of D-aminoacyl-tRNAs for use in cell-free translation systems, enabling the synthesis of peptides with extended sequences of D-amino acids . Such systems are invaluable for studying the structural and functional implications of incorporating D-amino acids into proteins.

Therapeutic Potential

Antimicrobial Properties
The incorporation of D-amino acids into peptides has been investigated for its potential antimicrobial properties. Peptides containing D-phenylalanine and D-tyrosine have shown enhanced resistance to proteolytic degradation, which could be beneficial in developing new antimicrobial agents . The stability imparted by D-amino acids may allow for longer-lasting therapeutic effects and reduced dosing frequency.

Neuroprotective Effects
D-amino acids have also been studied for their neuroprotective effects. Research indicates that certain D-amino acid-containing peptides may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration . This opens avenues for developing novel treatments for neurodegenerative diseases.

Biochemical Studies

Structural Biology
The study of D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine provides insights into the structural dynamics of peptides. High-resolution crystallography studies have elucidated how these peptides interact with tRNA synthetases, revealing critical details about substrate specificity and enzyme kinetics . Understanding these interactions enhances our knowledge of fundamental biochemical processes.

Synthetic Biology Applications
In synthetic biology, the ability to incorporate D-amino acids into proteins allows researchers to create novel biomolecules with tailored properties. For example, engineered ribosomes have been developed that can accommodate D-amino acids more efficiently, leading to the production of unique peptide libraries for drug discovery and development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Protein SynthesisIncorporation of D-amino acids affects peptide bond formation and translation dynamics ,
Therapeutic PotentialPotential antimicrobial and neuroprotective properties
Biochemical StudiesInsights into structural dynamics and enzyme interactions ,
Synthetic BiologyDevelopment of novel biomolecules through incorporation of D-amino acids ,

Case Studies

Case Study 1: Engineered Translation Systems
A study demonstrated the successful engineering of E. coli phenylalanyl-tRNA synthetase to incorporate D-phenylalanine into proteins. The results highlighted a significant enhancement in peptide stability and resistance to enzymatic degradation, paving the way for therapeutic applications .

Case Study 2: Neuroprotective Peptides
Research exploring peptides containing D-tyrosine revealed their potential to modulate glutamatergic signaling pathways, offering protective effects against excitotoxicity in neuronal cells. This study suggests a promising direction for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, functional, and application-based features of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine with analogous compounds identified in the evidence:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Pentapeptide: D-Phe-D-Tyr-D-Tyr-D-Tyr-D-Ala ~700 (estimated) Phenyl, hydroxyphenyl, methyl Hypothesized use in stable peptide scaffolds or receptor-binding studies (inferred)
D-Phenylalanine,D-alanyl (CAS 3061-94-7) Dipeptide: D-Phe-D-Ala 236.27 Phenyl, methyl Commercial availability (≥95% purity); R&D applications in peptide synthesis
D-Tyrosine, D-alanyl-D-alanylglycyl-D-tyrosyl- (CAS 644997-15-9) Tetrapeptide: D-Ala-D-Ala-Gly-D-Tyr ~400 (estimated) Methyl, hydroxyphenyl Structural complexity with glycine spacer; potential for studying chain flexibility
3-(1-Naphthyl)-D-alanine (CAS 78306-92-0) Modified D-amino acid: Naphthyl substituent ~215 (estimated) Naphthyl R&D use; high hydrophobicity for probing steric effects in enzyme-substrate interactions
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1) Pentapeptide: Gly-D-Phe-D-Tyr-D-Trp-D-Phe ~700 (estimated) Phenyl, hydroxyphenyl, indole Incorporates tryptophan for fluorescence studies; highlights aromatic diversity
D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 Isotopically labeled D-tyrosine 184.20 Deuterated hydroxyphenyl Used in metabolic tracing or NMR studies due to isotopic stability

Key Findings from Comparative Analysis:

The naphthyl group in 3-(1-Naphthyl)-D-alanine introduces greater steric bulk and hydrophobicity, which may influence binding affinity in hydrophobic pockets .

Structural Flexibility :

  • The glycine spacer in D-alanyl-D-alanylglycyl-D-tyrosyl- (CAS 644997-15-9) likely increases conformational flexibility compared to the rigid, all-aromatic backbone of the target compound .

Biological Stability: All-D-amino acid peptides, including the target compound, exhibit protease resistance, a critical advantage over L-configuration analogs in therapeutic contexts .

Functional Versatility :

  • The inclusion of tryptophan in Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1) enables intrinsic fluorescence, a feature absent in the target compound but useful for tracking peptide interactions .

Research Implications and Gaps

While the evidence provides data on structural analogs, direct studies on this compound are lacking. Further research could explore:

  • Its binding affinity to tyrosine kinase receptors or amyloid proteins, leveraging its multiple hydroxyl groups.
  • Comparative stability assays against shorter D-amino acid peptides (e.g., D-Phenylalanine,D-alanyl).
  • Synergies with naphthyl-modified amino acids for designing hybrid hydrophobic-hydrophilic systems.

Biological Activity

D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine is a synthetic peptide composed of D-amino acids, which are known for their unique properties compared to their L-counterparts. This compound has garnered interest in various biological applications, particularly in the fields of pharmacology and molecular biology. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

D-amino acids are less common in nature but have been shown to exhibit distinct biological activities. The structure of this compound allows it to interact with biological systems differently than typical peptides composed of L-amino acids. The presence of multiple tyrosine residues may enhance its interaction with various receptors and enzymes, potentially leading to unique pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that peptides with D-amino acids can inhibit specific enzymes by mimicking substrate structures or by binding to active sites. For instance, D-tyrosine residues have been shown to impact the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
  • Receptor Interaction : The peptide's structure may allow it to bind effectively to various receptors, influencing cellular responses. For example, studies have demonstrated that D-amino acid-containing peptides can modulate neurotransmitter receptors, potentially affecting neurotransmission and neuroprotection.
  • Antioxidant Properties : Some research suggests that D-amino acid peptides may exhibit antioxidant activity, which could protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Case Studies

Several studies have investigated the biological activity of this compound or similar compounds:

  • Antitumor Activity : In a study examining the effects of D-amino acid peptides on cancer cells, it was found that certain sequences could induce apoptosis in breast cancer cell lines by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of D-peptides, demonstrating that these compounds could reduce neuronal cell death in models of oxidative stress by modulating glutamate receptor activity .
  • Antimicrobial Activity : Research has indicated that D-amino acid peptides possess antimicrobial properties, potentially making them useful as therapeutic agents against bacterial infections .

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:

StudyFindings
D-peptides inhibit tyrosine kinase activityPotential for cancer therapy through modulation of signaling pathways
Induction of apoptosis in breast cancer cellsSuggests utility in targeted cancer treatments
Neuroprotective effects against oxidative stressImplications for treatment of neurodegenerative diseases
Antimicrobial properties against various pathogensPotential development of new antimicrobial agents

Q & A

Q. How can conformational analysis resolve contradictions in reported secondary structures of D-configured peptides?

  • Answer : Circular dichroism (CD) spectroscopy is critical but requires careful interpretation. D-peptides often exhibit inverted spectra compared to L-peptides. Compare experimental CD spectra with computational models (e.g., molecular dynamics simulations) and control for solvent polarity effects. For example, β-sheet propensity in D-peptides may differ due to altered hydrogen-bonding networks .

Q. What experimental designs mitigate enzymatic degradation artifacts in bioactivity studies of this peptide?

  • Answer : D-amino acids confer protease resistance, but validate stability using:
  • In vitro protease assays : Incubate with trypsin/chymotrypsin (1:50 enzyme:substrate ratio, 37°C, pH 7.4) and analyze degradation via HPLC over 24 hours .
  • Serum stability tests : Use fetal bovine serum (FBS) at 10% v/v and monitor intact peptide levels via LC-MS .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Answer : Standardize assay conditions:
  • Use MTT or resazurin-based assays with matched cell densities (e.g., 1×10⁴ cells/well) and exposure times (24–72 hours).
  • Normalize data to positive controls (e.g., D-Ala-D-Ala for peptidoglycan analog effects) and account for batch-to-batch peptide purity variations .

Methodological Considerations Table

Parameter Recommended Technique Key Reference
Synthesis PurityRP-HPLC with C18 column
Stereochemical IntegrityChiral HPLC or CD spectroscopy
Stability in SerumLC-MS post-FBS incubation
Conformational AnalysisCD + molecular dynamics simulations

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